molecular formula C22H22FN3O2S B2564471 1-(2,5-dimethoxyphenyl)-N-(4-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide CAS No. 393831-08-8

1-(2,5-dimethoxyphenyl)-N-(4-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide

Cat. No.: B2564471
CAS No.: 393831-08-8
M. Wt: 411.5
InChI Key: WVXOSOHFSHBMPB-UHFFFAOYSA-N
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Description

1-(2,5-dimethoxyphenyl)-N-(4-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrrolo[1,2-a]pyrazine core, substituted with dimethoxyphenyl and fluorophenyl groups, and a carbothioamide functional group

Scientific Research Applications

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has focused on its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound’s unique chemical properties make it suitable for use in various industrial processes, including the production of specialty chemicals and materials.

Preparation Methods

The synthesis of 1-(2,5-dimethoxyphenyl)-N-(4-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide typically involves multi-step organic reactions. The synthetic route may start with the preparation of the pyrrolo[1,2-a]pyrazine core, followed by the introduction of the dimethoxyphenyl and fluorophenyl groups through various substitution reactions. The final step often involves the formation of the carbothioamide group under specific reaction conditions. Industrial production methods may employ optimized reaction conditions and catalysts to enhance yield and purity.

Chemical Reactions Analysis

1-(2,5-dimethoxyphenyl)-N-(4-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced products.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

    Common Reagents and Conditions: Reagents such as hydrogen peroxide, sodium borohydride, and halogenating agents are commonly used. Reaction conditions may include controlled temperature, pressure, and pH.

    Major Products:

Mechanism of Action

The mechanism of action of 1-(2,5-dimethoxyphenyl)-N-(4-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(2,5-dimethoxyphenyl)-N-(4-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their functional groups and overall molecular architecture, leading to distinct chemical properties and potential applications. The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical behavior.

Properties

IUPAC Name

1-(2,5-dimethoxyphenyl)-N-(4-fluorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O2S/c1-27-17-9-10-20(28-2)18(14-17)21-19-4-3-11-25(19)12-13-26(21)22(29)24-16-7-5-15(23)6-8-16/h3-11,14,21H,12-13H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVXOSOHFSHBMPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2C3=CC=CN3CCN2C(=S)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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